molecular formula C17H17N5O4 B12674445 2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile CAS No. 54567-09-8

2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile

Cat. No.: B12674445
CAS No.: 54567-09-8
M. Wt: 355.3 g/mol
InChI Key: JOLCVJZULGERDC-UHFFFAOYSA-N
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Description

2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile is a complex organic compound known for its vibrant color and diverse applications. This compound is often used in the field of dyes and pigments due to its intense coloration properties. Its molecular formula is C17H19N3O4, and it has a molecular weight of 329.35 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile typically involves a multi-step process. One common method includes the diazotization of 4-(Bis(2-hydroxyethyl)amino)aniline followed by coupling with 5-nitrobenzonitrile. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, which are crucial for the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a dye and pigment in various chemical processes.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential anti-inflammatory properties.

    Industry: Utilized in the production of colored plastics and textiles.

Mechanism of Action

The mechanism of action of 2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile involves its interaction with specific enzymes and proteins. In biological systems, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s azo group plays a crucial role in its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)benzoic acid
  • 2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)benzene sulfonic acid

Uniqueness

Compared to similar compounds, 2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile is unique due to its nitro group, which enhances its electron-withdrawing properties and increases its reactivity in various chemical reactions. This makes it particularly useful in applications requiring high reactivity and stability.

Properties

CAS No.

54567-09-8

Molecular Formula

C17H17N5O4

Molecular Weight

355.3 g/mol

IUPAC Name

2-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile

InChI

InChI=1S/C17H17N5O4/c18-12-13-11-16(22(25)26)5-6-17(13)20-19-14-1-3-15(4-2-14)21(7-9-23)8-10-24/h1-6,11,23-24H,7-10H2

InChI Key

JOLCVJZULGERDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)N(CCO)CCO

Origin of Product

United States

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